Tenalisib
Overview
Description
Mechanism of Action
Target of Action
Tenalisib, also known as RP6530, is a highly specific, dual inhibitor of phosphoinositide-3 kinases (PI3K) δ/γ and Salt Inducible Kinase-3 (SIK3) . PI3K plays a critical role in T-cell development and activation . SIK3, often overexpressed in breast cancer, contributes to tumorigenesis .
Mode of Action
This compound interacts with its targets, PI3K δ/γ and SIK3, inhibiting their activity. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes . The major metabolite of this compound, IN0385, is a SIK3 inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K-AKT-mTOR pathway . This pathway is involved in cell proliferation, migration, and survival. Its upregulation interacts with the Estrogen Receptor pathway and confers endocrine resistance . This compound’s inhibition of PI3K disrupts this pathway, potentially leading to decreased cell proliferation and survival .
Pharmacokinetics
The pharmacokinetics of this compound involve its oral administration, with doses ranging from 200 mg to 800 mg twice daily . It has been observed to have linear and dose-dependent kinetics up to a 400 mg dose . This compound undergoes significant metabolism, with levels of its major metabolite, IN0385, being approximately 2-fold higher than the parent compound .
Result of Action
The molecular and cellular effects of this compound’s action include apoptosis and anti-proliferative activity . In vitro studies have shown that this compound potentiates the activity of paclitaxel and doxorubicin . It also modulates the tumor microenvironment, reprogramming tumor-associated macrophages from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype, and reducing angiogenesis .
Biochemical Analysis
Biochemical Properties
Tenalisib: interacts with the PI3K-AKT pathway, a critical biochemical reaction in T-cell development and activation . It exhibits nano-molar inhibitory potency, indicating its strong interaction with the enzymes and proteins involved in this pathway .
Cellular Effects
This compound: has shown promising efficacy in T-cell lymphoma with a distinct safety profile . It influences cell function by interacting with the PI3K-AKT pathway, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of This compound involves its role as a dual PI3K δ/γ inhibitor . It exerts its effects at the molecular level by binding to PI3K, inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of This compound Preliminary results of ongoing studies have demonstrated an acceptable safety profile with encouraging clinical activity in relapsed/refractory T-cell lymphoma .
Metabolic Pathways
This compound: is involved in the PI3K-AKT metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of This compound Given its role as a PI3K inhibitor, it may interact with transporters or binding proteins involved in this pathway .
Subcellular Localization
The subcellular localization of This compound is likely associated with the components of the PI3K-AKT pathway it interacts with .
Preparation Methods
The synthesis of tenalisib involves multiple steps, including the preparation of intermediates and their subsequent coupling reactions. The synthetic route typically involves the following steps:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound.
Coupling Reactions: The intermediates are coupled using specific reagents and conditions to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring the quality and purity of the final product. This includes optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures.
Chemical Reactions Analysis
Tenalisib undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tenalisib has shown promising activity in various scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the phosphoinositide 3-kinase-AKT pathway and its role in cellular processes.
Biology: In biological research, this compound is used to investigate the effects of phosphoinositide 3-kinase inhibition on T-cell development and activation.
Comparison with Similar Compounds
Tenalisib is unique in its dual inhibition of phosphoinositide 3-kinase delta and gamma isoforms, which distinguishes it from other phosphoinositide 3-kinase inhibitors. Similar compounds include:
Idelalisib: A selective phosphoinositide 3-kinase delta inhibitor used in the treatment of chronic lymphocytic leukemia and follicular lymphoma.
Duvelisib: A dual phosphoinositide 3-kinase delta/gamma inhibitor used for the treatment of chronic lymphocytic leukemia and small lymphocytic lymphoma.
This compound’s unique combination of phosphoinositide 3-kinase delta and gamma inhibition, along with its additional salt-inducible kinase 3 (SIK3) activity, provides a differentiated safety profile and enhanced therapeutic potential .
Properties
IUPAC Name |
3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXDQPRPFRKGKZ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1639417-53-0 | |
Record name | Tenalisib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639417530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TENALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2261HH611H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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